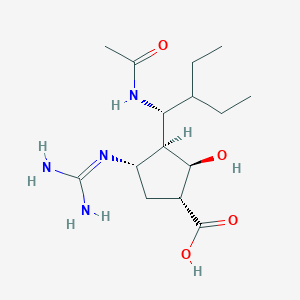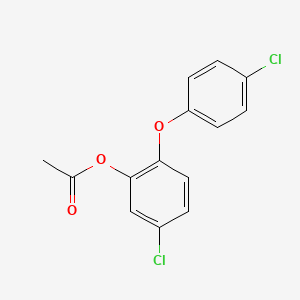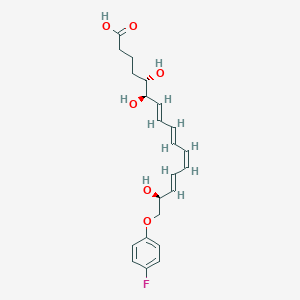
N,N'-Dicyclohexylcarbamimidic Acid Phenyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester is a chemical compound commonly used in organic synthesis as a coupling agent for peptide and protein synthesis. It is a white crystalline solid with a molecular weight of 294.4 g/mol and a melting point of 33-35°C. This compound is known for its role in facilitating the formation of amide bonds, which are crucial in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester is typically synthesized through the reaction of dicyclohexylcarbodiimide with phenol. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester undergoes various chemical reactions, including:
Coupling Reactions: It is widely used as a coupling agent in the synthesis of amides, esters, and thioesters from carboxylic acids and amines, alcohols, and thiols, respectively.
Dehydration Reactions: It acts as a dehydrating reagent in the Moffatt oxidation of primary alcohols to aldehydes and in the conversion of amides to nitriles.
Common Reagents and Conditions:
Coupling Reactions: Typically involve the use of auxiliary nucleophiles such as Oxyma Pure and HOBt to minimize side reactions like racemization and N-acylurea formation.
Dehydration Reactions: Often carried out in the presence of dicyclohexylcarbodiimide and a suitable solvent like dichloromethane.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through coupling reactions with carboxylic acids and corresponding nucleophiles.
Aldehydes and Nitriles: Formed through dehydration reactions of primary alcohols and amides, respectively.
Aplicaciones Científicas De Investigación
N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used extensively in organic synthesis for the formation of amide bonds, which are essential in peptide and protein synthesis.
Biology: Facilitates the synthesis of biologically active peptides and proteins, which are crucial for various biological studies and drug development.
Medicine: Plays a role in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Used in the production of various industrial chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester involves the formation of an O-acylisourea intermediate when it reacts with carboxylic acids. This intermediate offers reactivity similar to the corresponding carboxylic acid anhydride, allowing nucleophiles such as amines or alcohols to add to the activated carboxylic acid, forming stable dicyclohexylurea and the desired product . The presence of auxiliary nucleophiles like DMAP can accelerate the reaction by forming a reactive amide intermediate, which then reacts rapidly with alcohols to form esters .
Comparación Con Compuestos Similares
N,N’-Dicyclohexylcarbodiimide: A similar compound used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another coupling agent with similar applications but different steric properties.
N-Hydroxysuccinimide: Often used in conjunction with N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester to minimize side reactions.
Uniqueness: N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester is unique due to its ability to form stable intermediates that facilitate efficient coupling reactions with minimal side reactions. Its versatility and effectiveness in various organic synthesis applications make it a valuable reagent in both research and industrial settings .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Dicyclohexylcarbamimidic Acid Phenyl Ester involves the reaction of N,N'-Dicyclohexylcarbodiimide with Phenyl Isocyanate in anhydrous conditions.", "Starting Materials": [ "N,N'-Dicyclohexylcarbodiimide", "Phenyl Isocyanate" ], "Reaction": [ "Step 1: Add N,N'-Dicyclohexylcarbodiimide to a dry and inert solvent such as dichloromethane or chloroform.", "Step 2: Add Phenyl Isocyanate dropwise to the reaction mixture while stirring continuously.", "Step 3: Allow the reaction mixture to stir at room temperature for several hours.", "Step 4: Filter the resulting solid and wash with a suitable solvent such as diethyl ether or hexane.", "Step 5: Dry the product under vacuum to obtain N,N'-Dicyclohexylcarbamimidic Acid Phenyl Ester as a white solid." ] } | |
Número CAS |
7322-20-5 |
Fórmula molecular |
C₁₉H₂₈N₂O |
Peso molecular |
300.44 |
Sinónimos |
N,N’-Dicyclohexyl Carbamimidic Acid Phenyl Ester; 1,3-Dicyclohexyl-2-phenylpseudourea; 1,3-Dicyclohexyl-O-phenylisourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


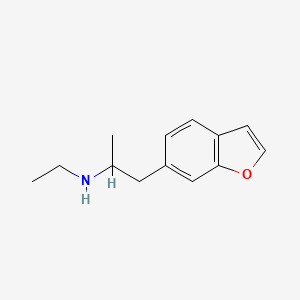
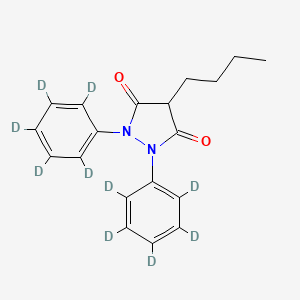


![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)
